

Technical Support Center: Porosity Control in Sented Nickel-Tungsten Alloys

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Compound of Interest		
Compound Name:	Nickel;tungsten	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to porosity control during the sintering of nickel-tungsten (Ni-W) alloys.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the sintering of Ni-W alloys that can lead to undesirable porosity.

Issue 1: Higher than expected porosity in the final sintered component.

- Question: My sintered Ni-W alloy has a high degree of porosity. What are the potential causes and how can I fix this?
- Answer: High porosity is a common defect in sintered parts and can stem from several
 factors throughout the powder metallurgy process. The primary causes include incomplete
 sintering, trapped gases from the atmosphere or binders, and inadequate compaction of the
 initial powder.[1][2] To address this, a systematic approach to optimizing your sintering
 parameters is recommended.
 - Solution 1: Adjust Sintering Parameters. Incomplete particle bonding is a major cause of residual voids.[1]





- Increase Sintering Temperature: Higher temperatures promote atomic diffusion, which is necessary for pore closure and densification. For Ni-W alloys, liquid phase sintering is often employed, and the temperature should be sufficiently above the melting point of the nickel binder phase to ensure adequate liquid formation and tungsten dissolution.[3]
- Increase Sintering Time: Extending the holding time at the peak sintering temperature allows for more complete diffusion and pore elimination. However, excessively long times can lead to undesirable grain growth.[4]
- Increase Compaction Pressure: Higher initial ("green") density from increased compaction pressure reduces the pore volume that needs to be eliminated during sintering.
- Solution 2: Control Sintering Atmosphere. Trapped gases can expand at high temperatures, creating or enlarging pores.[1]
 - Use a Vacuum or Inert Atmosphere: Sintering in a vacuum or an inert gas like argon helps to remove trapped atmospheric gases.[1]
 - Use a Reducing Atmosphere: A hydrogen atmosphere is commonly used for sintering tungsten alloys as it reduces surface oxides on the powder particles, which improves wetting by the nickel binder and enhances densification.[4]
- Solution 3: Optimize Powder Quality and Preparation. The characteristics of the initial powders are critical.
 - Use Finer Powder Particles: Finer powders generally lead to smaller initial pore sizes and can enhance sintering kinetics.[5]
 - Ensure Proper Mixing: Inadequate or improper mixing of nickel and tungsten powders can lead to non-uniform binder distribution, resulting in localized areas of high porosity.
 [6]

Issue 2: Inconsistent porosity or density across a single component or between batches.

 Question: I am observing significant variations in porosity within the same sintered part and between different experimental runs, despite using the same parameters. What could be the



cause?

- Answer: Inconsistent porosity often points to a lack of uniformity in the initial stages of the process, specifically in the green compact or during heating.
 - Solution 1: Improve Powder Compaction. Non-uniform density in the green compact is a primary cause of distortion and variable shrinkage during sintering.
 - Ensure Uniform Die Filling: Poor powder flow can lead to density gradients in the compacted part.
 - Optimize Pressing Action: For complex geometries, consider using more advanced pressing techniques to ensure even pressure distribution.
 - Solution 2: Control Heating and Cooling Rates. Rapid or uneven heating can cause thermal stresses and non-uniform sintering.[1]
 - Use a Controlled Heating Rate: A slower, controlled ramp-up to the sintering temperature allows for more uniform temperature distribution throughout the component.
 - Ensure Uniform Furnace Temperature: Verify that your furnace does not have significant hot or cold spots that could lead to differential sintering rates.

Issue 3: Cracking or warping in addition to high porosity.

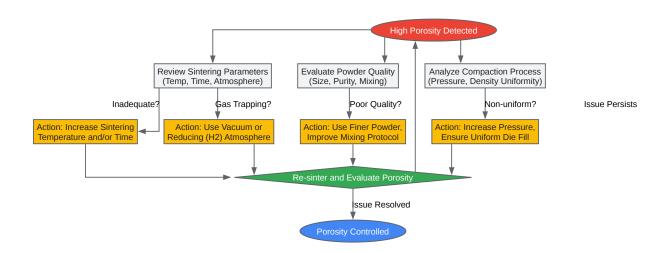
- Question: My sintered parts are not only porous but also exhibit cracking and warping. Are these issues related?
- Answer: Yes, these defects are often interconnected. Cracking and warping can be caused by thermal stresses from rapid heating or cooling, or from non-uniform densification due to initial density variations.[1][2]
 - Solution: Optimize Thermal Cycle.
 - Reduce Heating and Cooling Rates: Employing slower ramp rates for both heating and cooling can minimize thermal gradients and reduce internal stresses that lead to cracking.[6]



Address Porosity Variation: By tackling the root causes of inconsistent porosity (as mentioned in Issue 2), you will also reduce the differential shrinkage rates that contribute to warping.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting high porosity in sintered Ni-W alloys.



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Caption: Troubleshooting workflow for high porosity.

Frequently Asked Questions (FAQs)





- 1. What is the most critical parameter for controlling porosity in Ni-W alloys? While all parameters are interconnected, the sintering temperature is often the most influential factor.[8] It directly controls the rate of atomic diffusion and, in liquid phase sintering, the amount and viscosity of the liquid nickel phase that facilitates densification.
- 2. How does the Nickel (Ni) to Tungsten (W) ratio affect porosity? The Ni content acts as the binder phase. A sufficient amount of nickel is required to form a liquid phase that can effectively wet the tungsten particles and fill pores. Increasing the nickel content can, to a point, decrease porosity by promoting liquid phase sintering.[9] However, excessive nickel can lead to slumping or distortion if the solid tungsten grain structure is not robust enough.[7]
- 3. What is liquid phase sintering and why is it important for Ni-W alloys? Liquid phase sintering (LPS) is a process where a mixture of powders is heated to a temperature where one component (the binder, in this case, nickel) melts, while the other (the matrix, tungsten) remains solid.[3] The liquid phase promotes rapid densification by allowing the solid particles to rearrange and by facilitating mass transport through a solution-reprecipitation mechanism. This is crucial for high-melting-point materials like tungsten, as it allows for sintering at much lower temperatures than would be required for solid-state sintering of pure tungsten.[5]
- 4. Can I eliminate porosity completely? Achieving 100% theoretical density (zero porosity) is extremely difficult in practice through conventional sintering alone.[7] There will almost always be some residual porosity. Advanced techniques like Hot Isostatic Pressing (HIP) after sintering can be used to close most remaining internal pores and approach full density.[10]
- 5. How do I measure the porosity of my sintered sample? The most common method is the Archimedes technique, which determines the bulk density of the part by weighing it in air and then submerged in a fluid of known density (like water).[11] The porosity can then be calculated by comparing the measured bulk density to the theoretical maximum density of the alloy. For more detailed analysis of pore size and distribution, image analysis of cross-sections using Scanning Electron Microscopy (SEM) is employed.[12]

Data Presentation

Table 1: Influence of Key Sintering Parameters on Alloy Porosity



This table summarizes the general effects of various sintering parameters on the final porosity of Ni-W and similar tungsten heavy alloys. The quantitative values are representative and can vary based on specific powder characteristics and equipment.

Parameter	Change	Effect on Porosity	Typical Values for W-Ni based Alloys	Reference(s)
Sintering Temperature	Increasing	Decreases	1450°C - 1550°C	[2]
Sintering Time	Increasing	Decreases	30 - 90 minutes	
Compaction Pressure	Increasing	Decreases	100 - 400 MPa	[5]
Powder Particle Size	Decreasing	Decreases	1 - 10 μm	[5]
Nickel Content	Increasing	Generally Decreases	3 - 15 wt.%	[9]
Heating/Cooling Rate	Decreasing	Can reduce cracking/warping	3 - 10°C / min	[1]

Experimental Protocols

Experimental Protocol: Porosity Measurement by Archimedes Method

This protocol details the procedure for determining the bulk density and apparent porosity of a sintered Ni-W sample based on ASTM B962.

- 1. Objective: To measure the bulk density and calculate the percentage of open porosity of a sintered Ni-W alloy sample.
- 2. Materials and Equipment:
- Analytical balance (0.1 mg precision) with a suspension hook.
- Beaker large enough to fully submerge the sample.





- Distilled water (or another liquid of known density).
- Thermometer.
- Fine wire for suspending the sample.
- Soft, lint-free cloth.
- Vacuum desiccator or boiling apparatus (for saturation).
- 3. Procedure:
- Dry Weight (m dry):
- Ensure the sintered sample is clean and dry.
- Weigh the sample in air to the nearest 0.1 mg. Record this mass as m_dry.[10]
- Sample Saturation:
- To measure open porosity, the open pores must be filled with the immersion liquid.
- Place the sample in a beaker and cover it with distilled water.
- Either boil the water for approximately 1 hour or place the beaker in a vacuum desiccator and apply a vacuum until air bubbles are no longer released from the sample. This ensures water infiltrates all interconnected pores.[4]
- Allow the water to cool to room temperature.
- Suspended Weight (m susp):
- Suspend the sample from the balance's hook using the fine wire, ensuring the sample is fully submerged in the beaker of water and not touching the sides or bottom.
- Record the mass of the submerged, saturated sample. This is the suspended weight, m_susp.[10]
- Saturated Weight (m sat):
- Remove the sample from the water.
- Quickly and carefully pat the surface dry with a damp, lint-free cloth to remove excess surface water without drawing water out of the pores.
- Immediately weigh the saturated sample in air. Record this mass as m sat.
- 4. Calculations:
- Bulk Density (ρ_bulk):



- ρ_bulk = (m_dry * ρ_liquid) / (m_sat m_susp)
- Where ρ_liquid is the density of the distilled water at the measured temperature.[10]
- Percent Open Porosity (%P open):
- %P open = [(m sat m dry) / (m sat m susp)] * 100[10]
- Percent Total Porosity (%P total):
- First, calculate the theoretical density (p theo) of the Ni-W alloy using the rule of mixtures:
- ρ theo = 100 / [(%W / ρ W) + (%Ni / ρ Ni)]
- (ρ W \approx 19.3 g/cm³, ρ Ni \approx 8.9 g/cm³)
- $\%P_{total} = [1 (\rho_{bulk} / \rho_{theo})] * 100$

Experimental Protocol: Sample Preparation for SEM Porosity Analysis

- 1. Objective: To prepare a sintered Ni-W alloy sample for cross-sectional analysis of pore structure using a Scanning Electron Microscope (SEM).
- 2. Materials and Equipment:
- Low-speed diamond saw or sectioning tool.
- Mounting press and epoxy or phenolic resin.
- Grinding and polishing machine.
- Silicon carbide (SiC) grinding papers (e.g., 240, 400, 600, 800, 1200 grit).
- Polishing cloths.
- Diamond polishing suspensions (e.g., 6 μm, 3 μm, 1 μm).
- Final polishing suspension (e.g., 0.05 μm colloidal silica).
- Ultrasonic cleaner.
- Ethanol or isopropanol.
- SEM stubs and conductive adhesive (carbon tape or silver paint).
- Sputter coater (if sample is non-conductive or for high-resolution imaging).
- 3. Procedure:
- Sectioning:





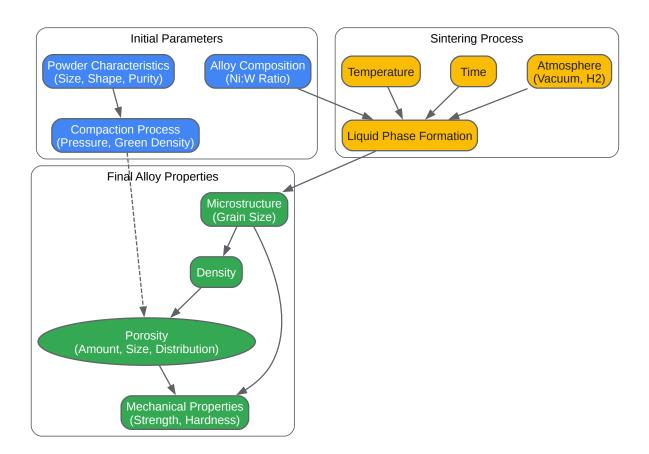
- Carefully cut a cross-section from the sintered part using a low-speed diamond saw to minimize deformation. Use a coolant to prevent thermal damage.
- Mounting:
- Place the sectioned sample in a mounting cup.
- Pour mounting resin (e.g., epoxy) over the sample and cure it according to the manufacturer's instructions in a mounting press. This makes the small sample easier to handle during grinding and polishing.
- Grinding:
- Begin grinding the mounted sample surface on the grinding machine with the coarsest SiC paper (e.g., 240 grit) to achieve a flat surface.
- Proceed sequentially through finer grits of SiC paper (400, 600, 800, 1200).
- Between each grit, wash the sample thoroughly and rotate it 90 degrees to ensure scratches from the previous step are removed.
- Polishing:
- After the final grinding step, clean the sample in an ultrasonic bath with ethanol.
- Begin polishing using a 6 μm diamond suspension on a polishing cloth.
- Repeat the process with progressively finer diamond suspensions (3 μ m, then 1 μ m).
- For the final polish, use a 0.05 μm colloidal silica suspension to achieve a mirror-like, deformation-free surface. Thoroughly clean the sample ultrasonically between each polishing step.
- Final Cleaning and Mounting for SEM:
- Thoroughly clean the polished sample in an ultrasonic bath with ethanol to remove any
 polishing residue and let it dry completely.
- Mount the sample onto an SEM stub using conductive carbon tape or silver paint. Ensure a
 good conductive path from the sample surface to the stub.
- For samples with very low conductivity or for high-resolution imaging, a thin conductive coating (e.g., gold or carbon) may be applied using a sputter coater.
- 4. Imaging:



• The sample is now ready to be loaded into the SEM. Use backscattered electron (BSE) mode for optimal contrast between the pores (dark), the nickel binder phase (grey), and the tungsten grains (bright). This allows for easy segmentation and quantitative analysis of porosity using image analysis software.

Sintering Parameter Relationships

The following diagram illustrates the relationships between key initial parameters, the sintering process, and the final properties of the Ni-W alloy, with a focus on how they influence porosity.





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Caption: Key parameter relationships in Ni-W sintering.

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